

A Comparative Guide to MetAP2 Inhibitors: M8891 vs. Fumagillin

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Compound of Interest				
Compound Name:	M8891			
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For Researchers, Scientists, and Drug Development Professionals

Methionine aminopeptidase 2 (MetAP2) has emerged as a critical therapeutic target in oncology and other diseases due to its essential role in angiogenesis and cell proliferation. This guide provides a detailed comparison of two prominent MetAP2 inhibitors: **M8891**, a novel reversible inhibitor, and fumagillin, a well-established irreversible inhibitor. This analysis is supported by experimental data to aid in research and development decisions.

At a Glance: Kev Differences

Feature	M8891	Fumagillin
Mechanism of Action	Reversible	Irreversible (covalent)
Selectivity	Selective for MetAP2 over MetAP1	Selective for MetAP2 over MetAP1
Administration	Orally active and brain penetrant	-
Key Effects	Antiangiogenic and antitumoral	Antiangiogenic and antitumoral
Development Stage	Phase I clinical trials for advanced solid tumors	Preclinical and early clinical trials (analogs)

Quantitative Performance Comparison



The following tables summarize the inhibitory potency of **M8891** and fumagillin-related compounds from various studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Table 1: Biochemical Inhibitory Activity against MetAP2

Inhibitor	Туре	MetAP2 IC50 (nM)	MetAP1 IC50 (μM)	Ki (nM)	Selectivity (MetAP1/Me tAP2)
M8891	Reversible	52 (human), 32 (murine) [1]	>10[2]	4.33[2][3]	>192[4]
Fumagillin Analog (TNP- 470)	Irreversible	8[5]	>10[5]	-	>1250
Fumagillin	Irreversible	-	-	60 ± 33[6]	-

Table 2: Cellular Anti-Proliferative Activity

Inhibitor	Cell Line	Assay	GI50 / IC50 (nM)
M8891	HUVEC	Proliferation	20[1][2]
Fumagillin Analog (TNP-470)	HUVEC	Proliferation	0.35 ng/mL (~0.8 nM) [7]
Fumagillin Analog (PPI-2458)	HUVEC	Proliferation	0.2[4]

Mechanism of Action and Signaling Pathways

MetAP2 inhibitors exert their effects by preventing the cleavage of the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[8] This inhibition leads to the suppression of endothelial cell proliferation and angiogenesis, which are vital for tumor growth. [8]



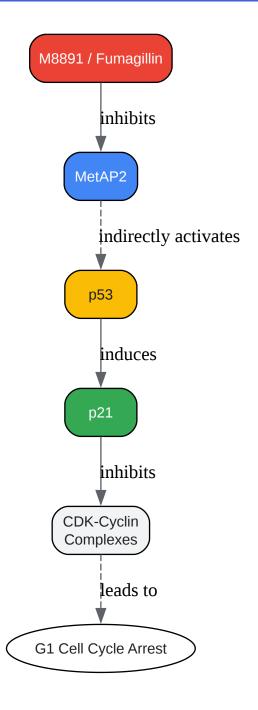
M8891 is a reversible inhibitor, meaning it binds to and dissociates from the MetAP2 active site. [2][3] In contrast, fumagillin and its analogs are irreversible inhibitors that form a covalent bond with a histidine residue in the active site of MetAP2, permanently inactivating the enzyme.[7]

The inhibition of MetAP2 triggers downstream signaling events, primarily involving the p53 and $eIF2\alpha$ pathways.

MetAP2 Inhibition and the p53 Pathway

Inhibition of MetAP2 can lead to the activation of the tumor suppressor p53 and its downstream target, p21.[1][5][8] This induction of p21 leads to cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation.[5]





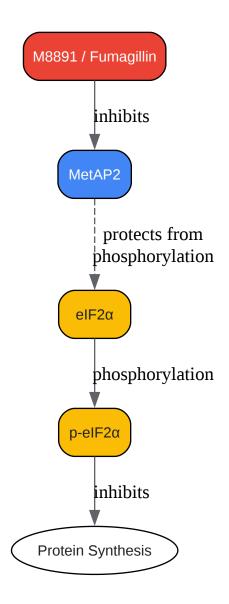
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MetAP2 inhibition leading to p53-mediated cell cycle arrest.

MetAP2 and eIF2α Phosphorylation

MetAP2 is known to interact with the alpha subunit of eukaryotic initiation factor 2 (eIF2 α) and protect it from inhibitory phosphorylation.[9] By inhibiting MetAP2, eIF2 α becomes susceptible to phosphorylation, which leads to a global inhibition of protein synthesis and can contribute to the anti-proliferative effects of these inhibitors.





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MetAP2 inhibition and its effect on eIF2 α phosphorylation.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of MetAP2 inhibitors. Below are representative protocols for key in vitro assays.

MetAP2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP2.



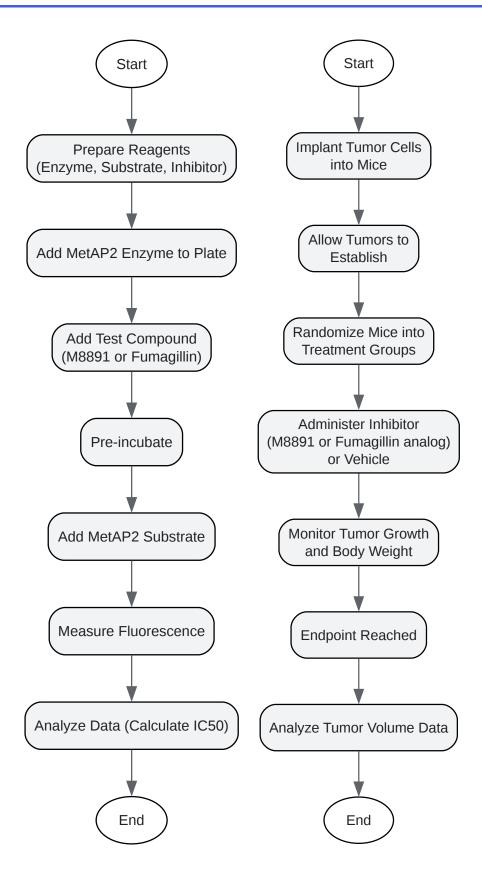
Materials:

- Recombinant human MetAP2 enzyme
- MetAP2 substrate (e.g., Met-Pro-AMC)
- Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 10 μM CoCl₂)
- Test compounds (M8891 or fumagillin) dissolved in DMSO
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- Add a fixed concentration of recombinant MetAP2 enzyme to each well of the microplate.
- Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the MetAP2 substrate to each well.
- Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).
- Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





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